Dipotassium iridium hexachloride (K2IrCl6, CAS: 16920-56-2) is a highly stable, crystalline Ir(IV) coordination complex utilized primarily as a precision precursor for advanced electrocatalysts and solid-state materials. Unlike many platinum-group metal salts, K2IrCl6 crystallizes in an anhydrous, non-hygroscopic form, providing exceptional stoichiometric reliability for critical manufacturing workflows. It is the preferred starting material for the controlled synthesis of quasi-amorphous and tunnel-structured iridium oxohydroxide (IrOx) nanoparticles, which are essential for the Oxygen Evolution Reaction (OER) in Proton Exchange Membrane (PEM) water electrolyzers. By offering a stable [IrCl6]2- anion and a well-defined thermal decomposition profile, K2IrCl6 enables reproducible batch-to-batch catalyst loading, making it a foundational procurement choice for both industrial scale-up and rigorous analytical standardization [1].
Substituting K2IrCl6 with other common Ir(IV) sources, such as hydrogen hexachloroiridate (H2IrCl6) or sodium hexachloroiridate (Na2IrCl6), introduces severe process variability due to their extreme hygroscopicity. Na2IrCl6 rapidly absorbs atmospheric moisture to form variable hydrates (e.g., Na2IrCl6·6H2O), which can introduce up to a 24% mass error during weighing, destroying the precise molarity required for catalyst synthesis [1]. Similarly, H2IrCl6 is highly volatile and corrosive at elevated temperatures, leading to unpredictable iridium loss during thermal calcination processes like the Adams fusion method. Furthermore, attempting to bypass precursor synthesis by purchasing commercial crystalline rutile IrO2 directly results in a significant performance penalty, as pre-calcined IrO2 lacks the highly active, quasi-amorphous structural motifs that are uniquely generated through the controlled alkaline hydrolysis of the K2IrCl6 precursor[2].
For exact precursor loading, the physical stability of the starting salt is critical. K2IrCl6 is anhydrous and non-hygroscopic, maintaining a stable molecular weight of 483.13 g/mol under standard laboratory conditions. In direct contrast, Na2IrCl6 is highly hygroscopic and readily converts to a hexahydrate form (Na2IrCl6·6H2O, MW: 558.99 g/mol). Failure to account for this rapid hydration in Na2IrCl6 introduces an immediate ~24% error in iridium mass fraction during weighing [1].
| Evidence Dimension | Mass variation due to ambient hydration |
| Target Compound Data | K2IrCl6: 0% mass shift (stable anhydrous crystals) |
| Comparator Or Baseline | Na2IrCl6: Up to 24% mass shift (forms hexahydrate) |
| Quantified Difference | 24% reduction in weighing error and batch variability |
| Conditions | Ambient laboratory weighing and storage conditions |
Procuring K2IrCl6 eliminates gravimetric errors caused by moisture absorption, ensuring exact iridium molarity in critical catalyst synthesis workflows.
When used as a precursor in microwave-assisted hydrothermal synthesis, K2IrCl6 yields quasi-amorphous and tunnel-structured Ir-oxohydroxides (T-IrOx) that drastically outperform standard commercial IrO2. Testing demonstrates that T-IrOx derived from K2IrCl6 achieves an overpotential of ~263 mV at 10 mA cm−2, whereas commercial rutile IrO2 benchmarks require significantly higher overpotentials of 295–333 mV to achieve the same current density [1]. Additionally, the K2IrCl6-derived catalyst exhibited an operational lifetime 33 times longer than the commercial benchmark [2].
| Evidence Dimension | OER Overpotential at 10 mA cm−2 |
| Target Compound Data | ~263 mV (T-IrOx derived from K2IrCl6) |
| Comparator Or Baseline | 295–333 mV (Commercial rutile IrO2 benchmark) |
| Quantified Difference | 32–70 mV reduction in overpotential and 33x longer lifetime |
| Conditions | Acidic media (e.g., 0.1 M HClO4 or H2SO4) at standard OER testing conditions |
Using K2IrCl6 as a synthesis precursor rather than buying off-the-shelf IrO2 allows manufacturers to produce advanced IrOx morphologies that significantly reduce energy consumption in electrolyzers.
In solid-state manufacturing routes like the Adams fusion method, the thermal behavior of the precursor dictates the uniformity of the final IrO2 nanoparticles. K2IrCl6 decomposes cleanly above 385 °C in molten salt fluxes to yield high-surface-area IrO2. In contrast, H2IrCl6 is highly volatile and decomposes unpredictably, releasing corrosive HCl gas that can damage equipment and lead to significant loss of expensive iridium before the target oxide is fully formed [1].
| Evidence Dimension | High-temperature precursor retention |
| Target Compound Data | K2IrCl6: Stable solid before controlled decomposition >385 °C |
| Comparator Or Baseline | H2IrCl6: High volatility and corrosive off-gassing during heating |
| Quantified Difference | Elimination of volatile Ir loss and corrosive gas generation |
| Conditions | Thermal calcination / Adams fusion method at 350–500 °C |
K2IrCl6 provides a safer, higher-yield route for the thermal manufacturing of IrO2-coated titanium anodes, reducing precious metal waste.
For kinetic studies requiring a well-defined electron acceptor, K2IrCl6 provides a stable [IrCl6]2- species with a reliable Ir(IV)/Ir(III) reversible potential of ~1.0 V vs SHE. When compared to Ir(III) salts (e.g., K3IrCl6), which are highly labile to ligand exchange and rapidly form varying aquo-complexes like[Ir(H2O)6]3+ in solution, K2IrCl6 maintains its structural integrity much longer, ensuring that the measured electron transfer rates are not convoluted by side-reactions [1].
| Evidence Dimension | Solution stability against ligand exchange |
| Target Compound Data | K2IrCl6 (Ir(IV)): Kinetically inert to rapid ligand exchange |
| Comparator Or Baseline | K3IrCl6 (Ir(III)): Labile, undergoes rapid hydration/ligand exchange |
| Quantified Difference | Maintains exact [IrCl6]2- speciation for accurate kinetic modeling |
| Conditions | Aqueous electrolyte solutions at ambient to slightly elevated temperatures |
Analytical chemists and physical researchers must procure K2IrCl6 over Ir(III) salts to guarantee a stable, reproducible outer-sphere redox standard for kinetic assays.
Because K2IrCl6 can be hydrothermally converted into quasi-amorphous or tunnel-structured Ir-oxohydroxides with exceptionally low overpotentials, it is the ideal precursor for manufacturing high-efficiency OER electrocatalysts. Its use directly translates to lower operational energy costs and longer lifetimes in commercial PEM electrolyzers compared to using off-the-shelf crystalline IrO2[1].
In processes requiring the thermal decomposition of an iridium salt in a molten nitrate flux (the Adams method) to coat titanium or carbon supports, K2IrCl6 is the preferred choice. Its non-volatile nature and high decomposition temperature prevent the severe material loss and corrosive fuming associated with chloroiridic acid (H2IrCl6) [2].
Thanks to the stability of the [IrCl6]2- anion against rapid ligand exchange, K2IrCl6 serves as a premier outer-sphere electron acceptor. It is routinely procured by physical chemistry labs to probe electron transfer kinetics, such as the oxidation of [Ru(bpy)3]2+ or the evaluation of colloidal catalyst turnover rates, where exact redox potentials (~1.0 V vs SHE) are mandatory [3].
For the synthesis of iridium-doped perovskites, quantum materials, or specialized ceramics, exact stoichiometric control is paramount. The non-hygroscopic, anhydrous crystalline nature of K2IrCl6 allows for highly accurate gravimetric weighing, eliminating the batch-to-batch doping variations caused by the unpredictable hydration states of Na2IrCl6 [4].
Irritant